molecular formula C15H14N2O B12560655 2-Imidazolidinone, 4,5-diphenyl-, (4S,5S)- CAS No. 191599-79-8

2-Imidazolidinone, 4,5-diphenyl-, (4S,5S)-

Cat. No.: B12560655
CAS No.: 191599-79-8
M. Wt: 238.28 g/mol
InChI Key: MLAJDFOBMYBISF-KBPBESRZSA-N
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Description

2-Imidazolidinone, 4,5-diphenyl-, (4S,5S)- is a chemical compound with the molecular formula C15H14N2O. It is a member of the imidazolidinone family, which are five-membered ring heterocycles containing a urea or amide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazolidinone, 4,5-diphenyl-, (4S,5S)- typically involves the reaction of 1,2-diamines with carbonyl compounds. One common method includes the use of tetramethylphenylguanidine as a basic promoter and diphenylphosphoryl azide as a dehydrative activator. The reaction is carried out in solvents like acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthesis are often applied to optimize the production process, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-Imidazolidinone, 4,5-diphenyl-, (4S,5S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

2-Imidazolidinone, 4,5-diphenyl-, (4S,5S)- has a wide range of applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Imidazolidinone, 4,5-diphenyl-, (4S,5S)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, facilitating various catalytic processes. This iminium activation lowers the substrate’s LUMO (Lowest Unoccupied Molecular Orbital), enhancing its reactivity .

Comparison with Similar Compounds

Properties

CAS No.

191599-79-8

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

(4S,5S)-4,5-diphenylimidazolidin-2-one

InChI

InChI=1S/C15H14N2O/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10,13-14H,(H2,16,17,18)/t13-,14-/m0/s1

InChI Key

MLAJDFOBMYBISF-KBPBESRZSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@@H](NC(=O)N2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2C(NC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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